molecular formula C12H16O6 B3029438 (+)-5,6-O-Cyclohexylidene-L-ascorbic acid CAS No. 6614-52-4

(+)-5,6-O-Cyclohexylidene-L-ascorbic acid

Cat. No.: B3029438
CAS No.: 6614-52-4
M. Wt: 256.25
InChI Key: SKQBFUVTZXIHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-5,6-O-Cyclohexylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as Vitamin C. This compound is characterized by the presence of a cyclohexylidene group attached to the 5,6-positions of the ascorbic acid molecule. The modification enhances the stability of the ascorbic acid, making it more resistant to oxidation and degradation. This stability is particularly beneficial in various applications, including pharmaceuticals and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups at the 5 and 6 positions of L-ascorbic acid. This is achieved by reacting L-ascorbic acid with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(+)-5,6-O-Cyclohexylidene-L-ascorbic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.

    Reduction: It can be reduced back to L-ascorbic acid under specific conditions.

    Substitution: The cyclohexylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include dehydroascorbic acid derivatives, L-ascorbic acid, and various substituted ascorbic acid derivatives.

Scientific Research Applications

(+)-5,6-O-Cyclohexylidene-L-ascorbic acid has a wide range of scientific research applications:

    Chemistry: It is used as a stable form of Vitamin C in various chemical reactions and studies.

    Biology: The compound is used in studies related to antioxidant activity and cellular protection.

    Medicine: It is explored for its potential in enhancing the stability and efficacy of Vitamin C in pharmaceutical formulations.

    Industry: The compound is used in the cosmetic industry for its antioxidant properties and stability, making it a valuable ingredient in skincare products.

Mechanism of Action

The mechanism of action of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid involves its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The cyclohexylidene group enhances the stability of the ascorbic acid, allowing it to maintain its antioxidant activity for a longer duration. The molecular targets include various cellular components, such as lipids, proteins, and DNA, which are protected from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    L-ascorbic acid: The parent compound, known for its antioxidant properties but less stable.

    Dehydroascorbic acid: An oxidized form of ascorbic acid with different biological activities.

    Ascorbyl palmitate: A fat-soluble derivative of ascorbic acid used in various applications.

Uniqueness

(+)-5,6-O-Cyclohexylidene-L-ascorbic acid stands out due to its enhanced stability compared to L-ascorbic acid This stability makes it more suitable for applications where prolonged antioxidant activity is required, such as in pharmaceuticals and cosmetics

Properties

CAS No.

6614-52-4

Molecular Formula

C12H16O6

Molecular Weight

256.25

IUPAC Name

2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C12H16O6/c13-8-9(14)11(15)17-10(8)7-6-16-12(18-7)4-2-1-3-5-12/h7,10,13-14H,1-6H2/t7-,10?/m0/s1

InChI Key

SKQBFUVTZXIHLB-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O

Origin of Product

United States

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